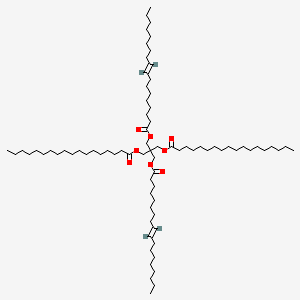
Pentaerythritol dioleate distearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol dioleate distearate is an ester compound derived from pentaerythritol, a polyol with four hydroxyl groups. This compound is formed by esterifying pentaerythritol with oleic acid and stearic acid. It is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentaerythritol dioleate distearate involves the esterification of pentaerythritol with oleic acid and stearic acid. The reaction typically occurs under dehydration conditions, often facilitated by a catalyst. For instance, a solid non-acidic catalyst such as tin oxide or zinc oxide can be used to promote the reaction . The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in precise ratios, and the reaction is carried out in large reactors. The product is then purified through filtration and other separation techniques to remove any unreacted materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Pentaerythritol dioleate distearate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the ester groups, potentially converting them back to their alcohol forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Pentaerythritol dioleate distearate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research explores its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of lubricants, coatings, and plasticizers due to its stability and functional properties
Mechanism of Action
The mechanism by which pentaerythritol dioleate distearate exerts its effects involves its interaction with various molecular targets. The ester groups can interact with enzymes and other proteins, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetranitrate: An explosive compound with vasodilatory properties.
Pentaerythritol tetraacetate: Used as a polymer cross-linking agent.
Pentaerythritol tetrakis(3-mercaptopropionate): Utilized in polymer chemistry for its cross-linking capabilities.
Uniqueness
Pentaerythritol dioleate distearate is unique due to its specific esterification with oleic and stearic acids, providing distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various industries, particularly where stability and specific functional properties are required.
Properties
CAS No. |
68966-40-5 |
|---|---|
Molecular Formula |
C77H144O8 |
Molecular Weight |
1198.0 g/mol |
IUPAC Name |
[2-(octadecanoyloxymethyl)-3-[(E)-octadec-9-enoyl]oxy-2-[[(E)-octadec-9-enoyl]oxymethyl]propyl] octadecanoate |
InChI |
InChI=1S/C77H144O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-73(78)82-69-77(70-83-74(79)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-84-75(80)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-85-76(81)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h33-34,37-38H,5-32,35-36,39-72H2,1-4H3/b37-33+,38-34+ |
InChI Key |
JWIGOZQHOZXYPI-YEQLPCBTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/CCCCCCCC)(COC(=O)CCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















